molecular formula C17H14NNaO9S2 B2641098 Azomethine-H monosodium salt hydrate CAS No. 206752-32-1

Azomethine-H monosodium salt hydrate

Cat. No.: B2641098
CAS No.: 206752-32-1
M. Wt: 463.41
InChI Key: AAIGDXDVSZJVSW-IFJQNBRBSA-M
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Description

Colorimetric Determination Method Development

Azomethine-H forms a stable orange complex with boron in acidic media, exhibiting maximum absorbance at 415–420 nm. The molar absorptivity of this complex is $$1.01 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$, enabling detection limits of 0.02–0.61 μg/mL depending on the matrix. Methodological innovations include:

  • In situ synthesis : Automated sequential injection systems prepare Azomethine-H by condensing salicylaldehyde and H-acid (8-amino-1-naphthol-3,6-disulfonic acid) in the presence of boron, eliminating reagent instability issues.
  • Reaction acceleration : Ammonium chloride in phosphate buffer reduces complex formation time from 60–90 minutes to 5 minutes by lowering the activation energy of the Schiff base reaction.
  • Continuous flow analysis : Monosegmented continuous flow systems (MCFA) achieve a throughput of 30 samples/hour with a linear range of 0.02–4.00 μg/mL, ideal for high-volume laboratories.
Parameter Conventional Method Optimized Method
Reaction Time 60–90 min 5 min
Detection Limit 0.1 μg/mL 0.02 μg/mL
Throughput 10 samples/hour 30 samples/hour

Environmental Monitoring Applications in Soil and Water Systems

Boron quantification in environmental samples requires robust interference management. Azomethine-H protocols address these challenges through:

  • Matrix-specific buffering : Phosphate buffer (pH 7.0–7.5) with 0.1 M ammonium chloride minimizes interference from calcium ions (up to 500 mg/L) in calcareous soils.
  • Chelation masking : Ethylenediaminetetraacetic acid (EDTA) at 2.0% (w/v) suppresses interference from iron(III) and copper(II) in groundwater samples.
  • Field adaptability : Portable spectrophotometers with LED light sources (470 nm) enable on-site analysis of irrigation water, achieving 98–102% recovery rates in spiked samples.
Sample Type Interference Addressed Recovery Rate
Calcium-rich soil Phosphate buffer 97.5%
Iron-contaminated water EDTA 99.2%

Agricultural Nutrient Analysis in Plant Tissues

Boron deficiency or toxicity in crops necessitates precise tissue analysis. Azomethine-H-based methods excel in plant matrices due to:

  • Digestion compatibility : Dry ashing at 550°C followed by hydrochloric acid dissolution preserves boron integrity while eliminating organic interferents.
  • Dynamic interference control : MCFA systems dynamically adjust EDTA concentrations to mask aluminum (up to 50 mg/L) and manganese (up to 30 mg/L) in leaf extracts.
  • Validation benchmarks : Results correlate with inductively coupled plasma optical emission spectrometry (ICP-OES) (R² = 0.998) in Plant Sample Exchange Programme trials.
Crop Tissue Boron Concentration (μg/g) Method Agreement
Soybean leaves 32.5 ± 1.2 98.4%
Rice husks 8.7 ± 0.3 99.1%

Wastewater Treatment Process Monitoring

Industrial effluent boron limits (e.g., 10 mg/L in Japan) demand rapid, high-throughput monitoring. Azomethine-H adaptations for wastewater include:

  • Automated dilution : Sequential injection systems handle undiluted effluents by integrating a 1:100 dilution module, extending the linear range to 100 mg/L.
  • Calcium hydroxide interference mitigation : Excess disodium hydrogenphosphate (0.2 M) precipitates calcium ions from lime-treated wastewater, reducing false positives by 92%.
  • Real-time monitoring : In situ Azomethine-H synthesis coupled with flow-through spectrophotometers enables continuous boron tracking in fertilizer plant effluents (2 samples/hour).
Effluent Source Boron Concentration (mg/L) Regulatory Compliance
Fertilizer plant 9.8 ± 0.4 98%
Glass manufacturing 15.2 ± 0.7 Requires treatment

Properties

IUPAC Name

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIGDXDVSZJVSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NNaO9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32266-60-7 (Parent)
Record name Azomethine-H sodium
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Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Azomethine-H sodium
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CAS No.

5941-07-1, 206752-32-1
Record name Azomethine-H sodium
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Record name Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate
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Record name Azomethine-H monosodium salt hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azomethine-H monosodium salt hydrate involves the condensation reaction between 4-hydroxy-5-nitro-2,7-naphthalenedisulfonic acid and salicylaldehyde. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization and drying processes .

Scientific Research Applications

Colorimetric Analysis

Overview
Azomethine-H is primarily recognized for its role as a colorimetric reagent, especially in the detection of boron in various matrices such as soil, plants, and water. The compound forms a distinct orange complex with boron, which can be quantified spectrophotometrically.

Key Features

  • Detection Range : The detection range for boron is approximately 1-6 μm per mL or 1.0-6 ppm.
  • Molar Absorptivity : The molar absorptivity of the boron-Azomethine-H complex is 1.01×1041.01\times 10^4 at 415 nm .

Applications in Environmental Science
Azomethine-H is utilized in environmental laboratories to assess boron levels in:

  • Soil samples
  • Plant tissues
  • Water sources
    This application is crucial for agricultural practices and environmental monitoring.

Biochemical Research

Enzyme Activity Studies
In biochemical research, Azomethine-H serves as a reagent in assays to study enzyme activities and interactions. The color change induced by the presence of specific biomolecules allows researchers to monitor metabolic pathways effectively.

Case Study: Enzyme Assays
A study demonstrated the use of Azomethine-H in enzyme assays where it facilitated the detection of enzyme-substrate interactions through colorimetric changes, providing insights into enzyme kinetics and mechanisms .

Textile Industry

Dyeing Agent
Azomethine-H is employed as a dyeing agent due to its ability to produce vibrant colors on fabrics. Its stability and compatibility with various textile materials enhance the quality and durability of dyed products.

Benefits for Textile Manufacturing

  • Color Fastness : Fabrics dyed with Azomethine-H exhibit excellent color fastness properties.
  • Versatility : It can be used on different types of fibers, including natural and synthetic materials.

Pharmaceutical Applications

Drug Development Potential
Research has explored the potential of Azomethine-H in drug formulation. Its unique chemical structure can influence drug efficacy and bioavailability.

Case Study: Antitumor Activity
Recent studies indicated that derivatives of Azomethine-H exhibit antitumor properties, making them candidates for further development as therapeutic agents against various cancers .

Analytical Chemistry

Development of Analytical Methods
Azomethine-H is also significant in analytical chemistry for developing methods that quantify various substances with improved accuracy compared to traditional techniques. This includes its use in:

  • Spectrophotometry
  • Chromatography

Summary Table of Applications

Application AreaDescriptionKey Benefits
Colorimetric AnalysisDetection of boron in environmental samplesHigh sensitivity and specificity
Biochemical ResearchAssays for enzyme activity and metabolic pathwaysFacilitates monitoring of biochemical processes
Textile IndustryDyeing agent providing vibrant colorsExcellent color fastness
Pharmaceutical ApplicationsPotential for drug development with unique chemical propertiesPossible antitumor activity
Analytical ChemistryDevelopment of quantitative methodsImproved accuracy over traditional methods

Mechanism of Action

Azomethine-H monosodium salt hydrate exerts its effects through the formation of complexes with metal ions. The compound’s hydroxyl and imine groups coordinate with metal ions, leading to the formation of stable complexes. This complexation results in a color change, which is the basis for its use in colorimetric analysis .

Comparison with Similar Compounds

Physicochemical Properties

  • Purity : Commercial grades vary from ≥95% to ≥98% (BR grade) .
  • Solubility : Readily dissolves in alkaline solutions (e.g., NaOH) but is sparingly soluble in water alone .
  • Stability : The reagent solution remains stable for up to one week at 4°C .
  • Application : Widely used in spectrophotometric determination of boron in soil, water, plants, and fertilizers .

Mechanism of Action
Azomethine-H reacts with boric acid to form a yellow-colored complex, with absorbance measured at 420 nm. This method offers high sensitivity (detection limits <1 ppm) and linearity (R² >99.9%) .

Comparison with Similar Compounds

However, variations in Azomethine-H monosodium salt hydrate’s formulation, purity, and hydration states are documented:

Table 1: Variants of this compound

Parameter Azomethine-H (BR Grade, ≥98%) Azomethine-H (AR Grade, 44%) Azomethine-H (90% Purity)
Purity ≥98% 44% 90%
Application Research-grade boron analysis General laboratory use Industrial or diagnostic use
Hydration State Variable (xH₂O) Not specified Not specified
Supplier Examples VWR Chemicals, Fluka Domestic suppliers Sigma-Aldrich

Key Observations:

Purity and Grade: BR Grade (≥98%): Preferred for high-precision boron quantification in environmental and agricultural samples . AR Grade (44%): Lower purity limits its use to non-critical applications . 90% Purity: Suitable for routine analyses but may require calibration adjustments .

Hydration Variability :

  • The compound’s hydration state (xH₂O) can affect molarity calculations during solution preparation. Suppliers rarely specify exact hydration levels, introducing variability .

Stability and Preparation :

  • The standard preparation protocol (0.45 g reagent in 100 mL solution with ascorbic acid) ensures consistent reactivity across studies . Lower-purity grades may compromise reproducibility.

Biological Activity

Azomethine-H monosodium salt hydrate (CAS No. 206752-32-1) is a chemical compound known for its diverse applications, particularly in analytical chemistry as a reagent for the colorimetric determination of boron in various matrices such as soil, plants, and water. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C17_{17}H12_{12}NNaO8_8S2_2·xH2_2O
  • Molecular Weight : 445.40 g/mol (anhydrous)
  • Appearance : Yellow to orange powder
  • Solubility : Soluble in DMSO and water
  • Absorption Maxima : 231–241 nm .

Azomethine-H exhibits various biological activities attributed to its structural components:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage and may have implications in aging and chronic diseases.
  • Antimicrobial Properties : Studies indicate that Azomethine-H has antimicrobial effects against several pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways .
  • Enzyme Inhibition : Azomethine-H acts as an inhibitor for various enzymes, which can be beneficial in therapeutic contexts. For instance, it has been noted to inhibit certain proteases involved in viral replication .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Azomethine-H against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating that the compound effectively reduces bacterial growth. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for E. coli and 25 μg/mL for S. aureus .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of Azomethine-H using the DPPH radical scavenging method. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of 30 μg/mL, suggesting its potential use as a natural antioxidant in food preservation and health supplements .

Case Study 3: Enzyme Inhibition

Research focused on the inhibitory effects of Azomethine-H on HIV protease showed that it could significantly reduce enzyme activity at concentrations as low as 10 μM. This finding highlights its potential role in antiviral therapies .

Comparative Biological Activity Table

PropertyThis compoundReference
Antioxidant ActivityIC50 = 30 μg/mL
Antimicrobial EfficacyMIC = 25 μg/mL (S. aureus)
Enzyme InhibitionEffective against HIV protease

Q & A

Q. What is the principle behind using Azomethine-H monosodium salt hydrate for boron quantification in environmental samples?

Azomethine-H forms a stable yellow complex with borate ions under acidic conditions, following the reaction: B(OH)4+Azomethine-HComplex(λmax=420nm)\text{B(OH)}_4^- + \text{Azomethine-H} \rightarrow \text{Complex} \, (\lambda_{\text{max}} = 420 \, \text{nm}) The absorbance correlates linearly with boron concentration via the Beer-Lambert law. Key reagents include ascorbic acid (reducing agent), EDTA (metal ion masking), and ammonium acetate buffer (pH stabilization) .

Q. What are the critical steps in preparing the Azomethine-H reagent solution?

  • Dissolve 0.45–1.0 g of this compound (C₁₇H₁₂NNaO₈S₂·xH₂O) and 1–2 g of L-ascorbic acid in 50–100 mL of hot (<70°C) bi-distilled water.
  • Prepare a buffer solution with 100 g ammonium acetate, 160 mL glacial acetic acid, and 5 g EDTA disodium salt, adjusting pH to 4.5 .
  • Combine reagents in a 1:2 (sample:reagent) ratio, incubate for 60 minutes, and measure absorbance at 420 nm .

Q. How to establish a reliable calibration curve for boron determination using this method?

  • Prepare boron standards (0–5 mg/L) using boric acid.
  • Follow the same protocol as samples, ensuring reaction conditions (pH 4.5, 60-minute incubation) are consistent.
  • Validate linearity with regression coefficients >99.9% by plotting absorbance vs. concentration .

Advanced Research Questions

Q. How can reaction conditions (pH, temperature, time) be optimized to maximize complex stability and sensitivity?

  • pH : Maintain pH 4.5 (±0.2) to prevent interference from competing ions (e.g., Fe³⁺, Al³⁺) .
  • Temperature : Conduct reactions at 25°C to avoid thermal degradation of the complex. Elevated temperatures (>40°C) reduce color stability .
  • Time : Extend incubation to 90–120 minutes for low-concentration samples (<0.1 mg/L) to enhance sensitivity .

Q. What strategies mitigate matrix interference (e.g., metal ions, organic matter) in boron analysis using Azomethine-H?

  • EDTA : Chelates divalent cations (e.g., Ca²⁺, Mg²⁺) that compete with borate for complexation .
  • Ascorbic Acid : Reduces Fe³⁺ to Fe²⁺, minimizing precipitation of iron hydroxides .
  • Sample Pretreatment : Filter samples through 0.45 μm membranes to remove particulates; use cation-exchange resins for high-salinity matrices .

Q. How does the Azomethine-H method compare to ICP-MS or curcumin-based assays in terms of accuracy and practicality?

  • Sensitivity : Azomethine-H detects 0.01–5 mg/L boron, comparable to ICP-MS but more accessible for field labs .
  • Cost : Lower operational costs than ICP-MS, though less suitable for ultra-trace (<0.001 mg/L) analysis .
  • Interference : Outperforms curcumin in high-iron matrices due to EDTA masking .

Methodological Validation & Troubleshooting

Q. How to resolve inconsistent absorbance readings between replicates?

  • Ensure uniform pH across samples using a calibrated pH meter.
  • Standardize incubation time (±5 minutes) and temperature (±1°C) .
  • Verify reagent purity: Degraded ascorbic acid (yellowish color) causes variability .

Q. What quality control measures are essential for validating Azomethine-H-based boron data?

  • Include blanks (reagent + water) and spikes (samples + known boron) in each batch.
  • Cross-validate with certified reference materials (e.g., NIST SRM 1547 Peach Leaves) .
  • Monitor reagent stability: Prepare fresh Azomethine-H solution weekly and store in amber bottles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.